An In-Depth Technical Guide to the Chemical Structure of Perindoprilat Lactam A
An In-Depth Technical Guide to the Chemical Structure of Perindoprilat Lactam A
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Perindoprilat Lactam A, a critical impurity in the manufacturing and stability testing of Perindopril, a widely used angiotensin-converting enzyme (ACE) inhibitor. This document delves into the chemical identity, formation, and detailed structural elucidation of this compound, offering valuable insights for researchers and professionals in pharmaceutical development and quality control.
Introduction: The Significance of Perindopril and its Impurities
Perindopril is a prodrug that is hydrolyzed in vivo to its active metabolite, perindoprilat.[1] Perindoprilat is a potent inhibitor of ACE, playing a crucial role in the management of hypertension and heart failure. As with any pharmaceutical compound, the purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. During the synthesis and storage of Perindopril, various related compounds and degradation products can form.[2] Regulatory bodies mandate the identification and control of these impurities to ensure the quality of the final drug product.
One such critical impurity is Perindoprilat Lactam A. It is also recognized in major pharmacopeias, such as the European Pharmacopoeia (EP), as Perindopril Impurity C .[3] Understanding the chemical structure and formation of this impurity is essential for developing robust manufacturing processes and stable formulations.
Chemical Identity and Structure of Perindoprilat Lactam A
Perindoprilat Lactam A is a cyclized derivative of perindoprilat. Its formation involves an intramolecular condensation reaction, resulting in a lactam ring.
Chemical Profile
| Parameter | Value | Source(s) |
| Systematic (IUPAC) Name | (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]pentanoic acid | [3][4] |
| Synonyms | Perindopril EP Impurity C, Perindopril USP Related Compound C, Perindopril (10aS)-Dione Acid | [4][5] |
| CAS Number | 129970-99-6 | [4] |
| Molecular Formula | C₁₇H₂₆N₂O₄ | [4] |
| Molecular Weight | 322.40 g/mol | [4] |
2D and 3D Chemical Structures
The chemical structure of Perindoprilat Lactam A is presented below in both 2D and 3D formats to provide a clear visualization of its stereochemistry and conformation.
2D Structure:
A 2D representation of the molecular structure of Perindoprilat Lactam A.
3D Conformation:
Formation of Perindoprilat Lactam A from Perindoprilat via intramolecular cyclization.
This cyclization is a critical consideration in the formulation development of Perindopril, as excipients and storage conditions can influence the rate of this degradation reaction.
Analytical Characterization of Perindoprilat Lactam A
The unequivocal identification and quantification of Perindoprilat Lactam A require robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone for this purpose. The availability of a certified reference standard is crucial for method development and validation. [5][6][7]
Chromatographic Separation
A validated, stability-indicating HPLC method is essential to separate Perindoprilat Lactam A from Perindopril, perindoprilat, and other related impurities.
Typical HPLC Method Parameters:
| Parameter | Typical Value | Rationale |
| Column | Reversed-phase C8 or C18 (e.g., YMC-Pack C8, 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of the moderately polar analytes. |
| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or ammonium formate) and an organic modifier (e.g., acetonitrile) | The buffer controls the ionization state of the acidic and basic functional groups, while the organic modifier adjusts the retention. |
| pH | Acidic (e.g., pH 2.0-3.0) | Suppresses the ionization of the carboxylic acid groups, leading to better peak shape and retention on reversed-phase columns. |
| Flow Rate | 1.0 - 1.7 mL/min | Optimized for efficient separation and reasonable run times. |
| Column Temperature | 40 - 50 °C | Higher temperatures can improve peak shape and reduce viscosity, but must be controlled to prevent on-column degradation. |
| Detection | UV at ~215 nm or Mass Spectrometry | The peptide bonds in the molecules absorb in the low UV range. MS provides higher sensitivity and specificity. |
Experimental Protocol: HPLC-UV Analysis of Perindopril and its Impurities
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.05 M potassium phosphate buffer, adjusted to pH 2.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: YMC-Pack C8 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Composition: Acetonitrile:Buffer (37:63, v/v).
-
Flow Rate: 1.7 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 50 µL.
-
Detector: UV at 215 nm.
-
-
Sample Preparation:
-
Dissolve the sample in a mixture of acetonitrile and water (40:60, v/v) to the desired concentration.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Identify the peaks based on the retention times of the reference standards. A typical elution order would be perindoprilat, perindopril, and then the lactam impurities. [8]
-
Mass Spectrometric Identification
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) provides definitive structural information.
-
Molecular Ion: In positive ion electrospray ionization (ESI+), Perindoprilat Lactam A will exhibit a protonated molecule [M+H]⁺ at an m/z corresponding to its molecular weight (322.40 Da).
-
Fragmentation Pattern: While a detailed public fragmentation spectrum for Perindoprilat Lactam A is not readily available, tandem mass spectrometry (MS/MS) would reveal characteristic fragment ions resulting from the cleavage of the amide bonds and the side chain. This fragmentation pattern serves as a fingerprint for unequivocal identification. For comparison, the mass transition for perindoprilat is often monitored as m/z 339.00 → 168.10. [9][10]
Spectroscopic Data (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic molecules. While detailed spectral data for Perindoprilat Lactam A is proprietary to reference standard suppliers, a Certificate of Analysis for the reference standard would typically include: [5][6]
-
¹H NMR: This would show characteristic chemical shifts for the protons in the aliphatic rings, the ethyl side chain, and the methyl group. The coupling patterns would help to confirm the stereochemistry.
-
¹³C NMR: This would provide the chemical shifts for all 17 carbon atoms in the molecule, confirming the carbon skeleton.
The availability of this comprehensive analytical data for the reference standard is what enables a laboratory to develop a self-validating system for the identification and quantification of this impurity.
Conclusion and Future Perspectives
Perindoprilat Lactam A (Perindopril Impurity C) is a significant degradation product of Perindopril, formed via intramolecular lactamization. A thorough understanding of its chemical structure and formation mechanism is vital for the development of robust and stable pharmaceutical formulations of Perindopril.
This technical guide has outlined the key structural features, formation pathways, and analytical methodologies for the characterization of Perindoprilat Lactam A. The use of validated, stability-indicating chromatographic methods, coupled with mass spectrometry and NMR, provides the necessary tools for the accurate identification and quantification of this impurity, ensuring the quality and safety of Perindopril-containing medicines.
Future research in this area may focus on the development of novel formulations that inhibit the formation of lactam impurities, as well as the exploration of advanced analytical techniques for the real-time monitoring of degradation pathways.
References
- Gherman, C., Gugoasa, M., & Popovici, I. (2009). Evaluation of impurities level of perindopril tert-butylamine in tablets. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 819-825.
- Nadavala, S. K., Sreenivasulu, V., Ramachandra, B., Asif, M., & Ibrahim, A. A. (2018). A Stability-Indicating LC-MS Method for Determination of Perindopril and its Process Related Impurities.
- Al-Sallami, H., Al-Hakeim, H., & Broadbent, R. (2018). A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk. Journal of Pharmaceutical and Biomedical Analysis, 159, 437-443.
-
Veeprho. (n.d.). Perindopril Impurities and Related Compound. Retrieved from [Link]
- WJPR. (2017). Analytical methods of perindopril, review. World Journal of Pharmaceutical Research, 6(4), 1029-1043.
-
GLP Pharma Standards. (n.d.). Perindopril EP Impurity C | CAS No- 129970-99-6. Retrieved from [Link]
- Hefnawy, M. M., Belal, F., & El-Kafrawy, F. (2015). Validated chromatographic methods for determination of perindopril and amlodipine in pharmaceutical formulation in the presence of their degradation products.
-
Pharmaffiliates. (n.d.). CAS No : 129970-99-6| Product Name : Perindopril - Impurity C. Retrieved from [Link]
-
Allmpus Laboratories Private Limited. (n.d.). Perindopril EP Impurity C and Perindoprilat Lactam A and Perindopril (10aS)-Dione Acid. Retrieved from [Link]
- Gašperlin, M., Zupančič, B., & Kristl, A. (2008). The use of microcalorimetry and HPLC for the determination of degradation kinetics and thermodynamic parameters of Perindopril Erbumine in aqueous solutions. International Journal of Pharmaceutics, 356(1-2), 109-115.
- Chaudhary, A., & Dave, J. (2020). A Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Perindopril Arginine, Indapamide and Amlodipine Besylate in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 11(12), 6267-6278.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68524696, Perindoprilat lactam A. Retrieved from [Link].
-
Veeprho. (n.d.). Perindopril EP Impurity C | CAS 129970-99-6. Retrieved from [Link]
- Matoga, M., Czarnomysy, R., & Baranowska, I. (2016). Pathway of perindopril degradation. Journal of Pharmaceutical and Biomedical Analysis, 128, 382-388.
- Al-Sallami, H., Al-Hakeim, H., & Broadbent, R. (2018). A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk. Journal of Pharmaceutical and Biomedical Analysis, 159, 437-443. [Request PDF]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72022, Perindoprilat. Retrieved from [Link].
- Krzek, J., & Stolarczyk, M. (2006). Thermo-, Radio- and Photostability of Perindopril Tert-butyloamine in The Solid State. Comparison to Other Angiotensin Converting Enzyme Inhibitors. Acta Poloniae Pharmaceutica, 63(6), 467-472.
- El-Gindy, A., Emara, S., & Shaaban, H. (2011). Analytical Chemistry: An Indian Journal. A new stability-indicating UPLC method for determination of perindopril arginine and amlodipine besylate in their dosage form, 10(12), 759-767.
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
- Wang, J., et al. (2012). Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... Journal of the American Society for Mass Spectrometry, 23(1), 148-160.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analytical methods of perindopril, review [wisdomlib.org]
- 3. veeprho.com [veeprho.com]
- 4. Perindopril EP Impurity C | 129970-99-6 | SynZeal [synzeal.com]
- 5. glppharmastandards.com [glppharmastandards.com]
- 6. Perindopril Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
- 9. A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
